Non-Ansamycin Scaffold: Structural Independence from Geldanamycin-Derived Toxicity and Formulation Constraints
Onalespib (AT13387) is a resorcinol amide-based, non-ansamycin Hsp90 inhibitor, which distinguishes it fundamentally from first-generation ansamycin-derived inhibitors such as tanespimycin (17-AAG) and alvespimycin (17-DMAG) [1]. The ansamycin scaffold of tanespimycin and alvespimycin is associated with hepatotoxicity via quinone reductase-mediated metabolism and requires complex formulation vehicles (e.g., Cremophor EL) that introduce independent toxicities and complicate preclinical and clinical administration [2]. In contrast, Onalespib's resorcinol-based core was developed through fragment-based drug design and lacks the benzoquinone moiety responsible for the metabolic liabilities of the ansamycin class [3].
| Evidence Dimension | Chemical Scaffold and Associated Metabolic/Toxicological Liability |
|---|---|
| Target Compound Data | Resorcinol amide scaffold (non-ansamycin); fragment-derived; no benzoquinone moiety |
| Comparator Or Baseline | Tanespimycin (17-AAG) and Alvespimycin (17-DMAG): ansamycin scaffold containing benzoquinone moiety |
| Quantified Difference | Class-level structural distinction: resorcinol vs. ansamycin scaffold; formulation requirement: standard vehicle vs. Cremophor EL required |
| Conditions | Structural classification; metabolic liability assessment from published class-wide analyses |
Why This Matters
Procurement of Onalespib eliminates the confounding variables of formulation toxicity and scaffold-specific off-target effects, enabling cleaner interpretation of Hsp90 inhibition phenotypes in both in vitro and in vivo experimental systems.
- [1] Patel BH, Barrett AGM. Total Synthesis of Resorcinol Amide Hsp90 Inhibitor AT13387. J Org Chem. 2012;77(24):11296-11301. View Source
- [2] Neckers L, Workman P. Hsp90 molecular chaperone inhibitors: are we there yet? Clin Cancer Res. 2012;18(1):64-76. View Source
- [3] Woodhead AJ, et al. Discovery of AT13387, a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J Med Chem. 2010;53(16):5956-5969. View Source
